molecular formula C12H16O2 B2626949 rel-(1R,2R)-2-(benzyloxy)-1-cyclopentanol CAS No. 113625-73-3

rel-(1R,2R)-2-(benzyloxy)-1-cyclopentanol

Cat. No. B2626949
CAS RN: 113625-73-3
M. Wt: 192.258
InChI Key: ZLAPGVQTWHCDPT-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1R,2R)-2-(benzyloxy)-1-cyclopentanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the family of cyclopentanols and has been found to exhibit promising biological activities.

Scientific Research Applications

Synthesis of Carbocyclic Nucleosides

  • rel-(1R,2R)-2-(benzyloxy)-1-cyclopentanol has been utilized in the synthesis of carbocyclic nucleosides. This process involves stereocontrolled synthesis and functional group manipulation, leading to potential components for carbocyclic nucleosides, which are analogs of naturally occurring nucleosides (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).

Structural Studies in Organic Chemistry

  • The compound has been included in studies focused on the crystal structure of various organic compounds, aiding in understanding the molecular geometry and interactions in complex organic molecules (Eberle, Keese, & Stoeckli-Evans, 2001).

Microbial Hydroxylation

  • It has been investigated in the context of microbial hydroxylation processes. This involves biotransformation using microorganisms, which is significant in the synthesis of various organic compounds (Raadt et al., 1996).

Synthesis of Xylitol

  • This compound plays a role in the synthesis of xylitol, a sugar alcohol used as a sweetener. The research outlines the conversion processes and chemical reactions involved (Holland & Stoddart, 1983).

Development of Glycosidase Inhibitors

  • It has been used in synthesizing new scaffolds, like spirobicycloimidazoline, for potential specific inhibitors of glycosidases. These are enzymes that catalyze the hydrolysis of glycosidic bonds and are important in various biological processes (Nakahara, Okamoto, Suzuki, & Kanie, 2008).

Synthesis of Asymmetric and Diastereoselective Compounds

  • The compound is involved in the synthesis of asymmetric and diastereoselective compounds, which are crucial in the development of pharmaceuticals and materials with specific optical properties (Prešeren, Svete, & Stanovnik, 1999).

Cytotoxicity and Structural Studies

  • Research has included its use in studying cytotoxicity and structural properties of various compounds, contributing to the development of potential therapeutic agents (Li, Tong, & Huang, 2012).

properties

IUPAC Name

(1R,2R)-2-phenylmethoxycyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAPGVQTWHCDPT-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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